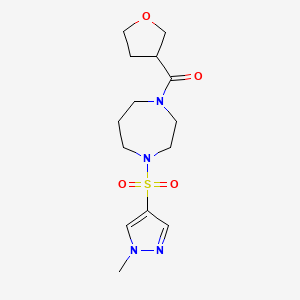![molecular formula C11H9Cl2N3O B2788748 4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-43-2](/img/structure/B2788748.png)
4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-Dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, or DCP for short, is an important organic compound with a wide range of applications in scientific research. DCP is a versatile compound that can be used to synthesize a variety of compounds and can be used for a range of different purposes in the laboratory.
Aplicaciones Científicas De Investigación
DCP has a variety of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of coordination compounds. It can also be used as a fluorescent dye in biochemistry and molecular biology, and as a fluorescent marker in microscopy. DCP has also been used in the synthesis of metal-organic frameworks, as well as in the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of DCP is not fully understood, however, it is believed to act as an electron donor in the formation of coordination compounds. It is also believed to be able to act as a Lewis acid in the formation of complexes with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCP are not well understood. It is known to be toxic to some organisms, however, its exact mechanism of toxicity is not known. It is also known to interfere with the activity of enzymes, which may have an effect on the metabolism of certain cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DCP in laboratory experiments is its versatility. It can be used in a variety of reactions, and can be synthesized relatively easily. The main limitation of DCP is its toxicity, which can be a concern when working with it in the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of DCP in scientific research. These include further research into its mechanism of action, its toxicity, and its potential applications in biochemistry and molecular biology. Additionally, further research into its use as a fluorescent dye and as a fluorescent marker in microscopy could be beneficial. Further research into its use as a reagent in organic synthesis and as a catalyst in the synthesis of polymers could also be beneficial. Finally, further research into its use in the synthesis of metal-organic frameworks and heterocyclic compounds could be beneficial.
Métodos De Síntesis
DCP can be synthesized through a variety of methods, the most common of which is a reaction between 3,5-dichloroaniline and formaldehyde. This reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide. The reaction is exothermic, and the product is then isolated by filtration and recrystallization. Other methods for synthesizing DCP include the reaction of 3,5-dichloroaniline and dimethylformamide, as well as the reaction of 3,5-dichloroaniline and acetic anhydride.
Propiedades
IUPAC Name |
4-[(3,5-dichlorophenyl)iminomethyl]-5-methyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-6-10(11(17)16-15-6)5-14-9-3-7(12)2-8(13)4-9/h2-5H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXFMGBRFZNECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-6-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2788667.png)
![N-(2,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2788668.png)
![N-(4-chlorophenyl)-2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2788669.png)

![1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide](/img/structure/B2788673.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2788674.png)

![[2-(2-Methoxy-ethoxy)-ethoxy]-acetonitrile](/img/structure/B2788679.png)
![2-[2,2-Difluoroethyl-[(5-methylthiophen-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2788680.png)
![Methyl 2-hydroxy-2-methyl-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2788681.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788683.png)
